molecular formula C30H42N4O5 B14200382 L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine CAS No. 834899-40-0

L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine

Katalognummer: B14200382
CAS-Nummer: 834899-40-0
Molekulargewicht: 538.7 g/mol
InChI-Schlüssel: WTYDRVZIXIRSNG-CQJMVLFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine is a tetrapeptide composed of two leucine and two phenylalanine amino acids. This compound is an incomplete breakdown product of protein digestion or protein catabolism. It is often studied in the context of biochemical and metabolomics research due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

    Substitution: Various reagents, including alkylating agents, can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of quinones, while reduction can result in the cleavage of disulfide bonds.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: Researchers study its role in protein digestion and metabolism.

    Medicine: It is investigated for its potential therapeutic properties and as a biomarker for certain diseases.

    Industry: The compound is used in the development of peptide-based drugs and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, influencing various biological processes. The exact mechanism depends on the context of its use, such as its role in protein digestion or its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Leucyl-L-phenylalanine: A dipeptide composed of leucine and phenylalanine.

    L-Phenylalanyl-L-phenylalanine: A dipeptide composed of two phenylalanine residues.

    L-Leucyl-L-leucyl-L-phenylalanine: A tripeptide composed of two leucine and one phenylalanine residues.

Uniqueness

L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine is unique due to its tetrapeptide structure, which provides distinct biochemical properties compared to shorter peptides. Its combination of leucine and phenylalanine residues allows for specific interactions and reactions that are not observed in simpler peptides.

Eigenschaften

CAS-Nummer

834899-40-0

Molekularformel

C30H42N4O5

Molekulargewicht

538.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C30H42N4O5/c1-19(2)15-23(31)27(35)32-24(16-20(3)4)28(36)33-25(17-21-11-7-5-8-12-21)29(37)34-26(30(38)39)18-22-13-9-6-10-14-22/h5-14,19-20,23-26H,15-18,31H2,1-4H3,(H,32,35)(H,33,36)(H,34,37)(H,38,39)/t23-,24-,25-,26-/m0/s1

InChI-Schlüssel

WTYDRVZIXIRSNG-CQJMVLFOSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.